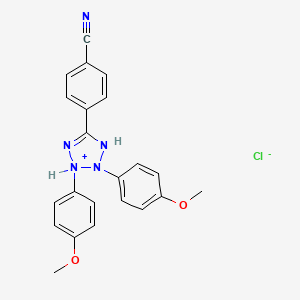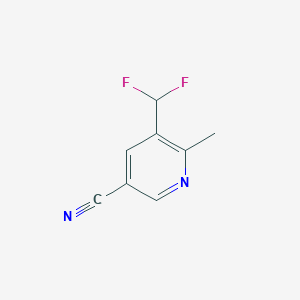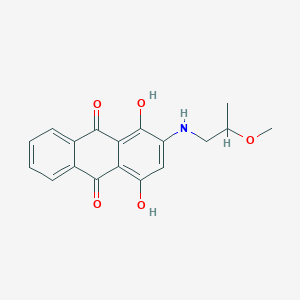![molecular formula C21H26NO4P B13129232 Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate CAS No. 6344-54-3](/img/structure/B13129232.png)
Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate is a chemical compound with the molecular formula C21H26NO4P and a molecular weight of 387.4092 . This compound is known for its unique structure, which includes a phosphonate group attached to a fluorenyl moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate typically involves several steps. One common method includes the reaction of 2-(acetylamino)-9H-fluorene with dipropan-2-yl phosphonate under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and recrystallization to isolate the final product.
Chemical Reactions Analysis
Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, which can influence various biochemical pathways. Additionally, the fluorenyl moiety can interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Dipropan-2-yl[2-(acetylamino)-9H-fluoren-9-yl]phosphonate can be compared with other similar compounds such as:
Dipropan-2-yl (2-oxoethyl)phosphonate: This compound has a similar phosphonate group but differs in the attached moiety, leading to different chemical and biological properties.
Diisopropyl phosphite: Another related compound with a phosphite group instead of a phosphonate, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the phosphonate and fluorenyl groups, making it a versatile compound for various applications.
Properties
CAS No. |
6344-54-3 |
|---|---|
Molecular Formula |
C21H26NO4P |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[9-di(propan-2-yloxy)phosphoryl-9H-fluoren-2-yl]acetamide |
InChI |
InChI=1S/C21H26NO4P/c1-13(2)25-27(24,26-14(3)4)21-19-9-7-6-8-17(19)18-11-10-16(12-20(18)21)22-15(5)23/h6-14,21H,1-5H3,(H,22,23) |
InChI Key |
IETXKUKTOUUGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


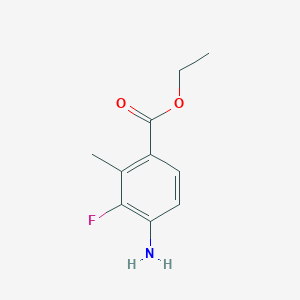
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine](/img/structure/B13129160.png)
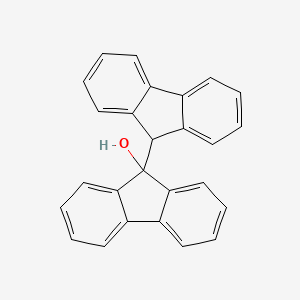
![Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B13129169.png)
![(1R,6R)-3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13129174.png)
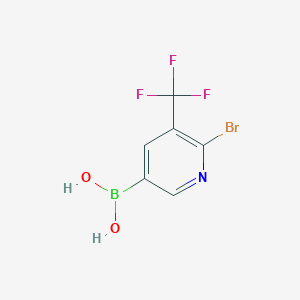
![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
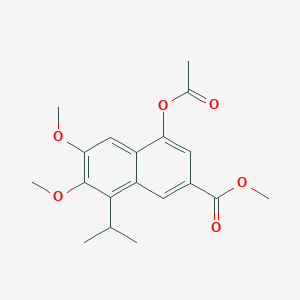
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)
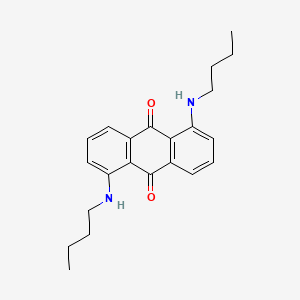
![7-Benzyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129193.png)
